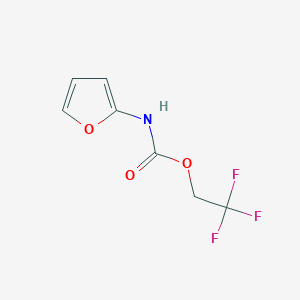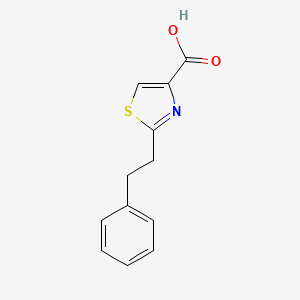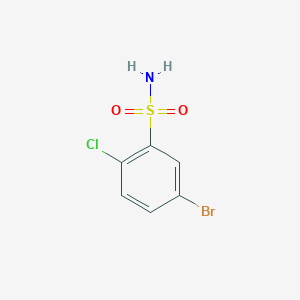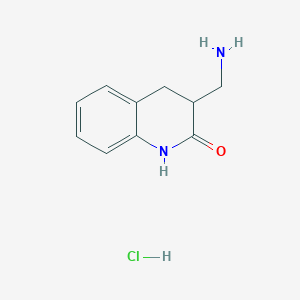
3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)benzeneboronic acid hydrochloride is a laboratory chemical . It’s used as a pharmaceutical intermediate and can act as an effective catalyst for amidation and esterification of carboxylic acids .
Molecular Structure Analysis
The molecular structure of a similar compound, 3-(Aminomethyl)phenylboronic acid hydrochloride, has been analyzed . Its molecular formula is C7H11BClNO2 and its molecular weight is 187.43 g/mol .
Chemical Reactions Analysis
Amines, such as 3-(Aminomethyl)benzeneboronic acid hydrochloride, typically undergo reactions associated with amines, such as condensations with aldehydes .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-(aminomethyl)-N-methylbenzamide hydrochloride, have been analyzed . Its molecular weight is 200.66 g/mol, it has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .
科学的研究の応用
Synthesis and Chemical Properties
Development of New Quinones : The synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides is a significant advancement. These new quinones have unique properties and potential applications in various chemical processes (Jacobs et al., 2008).
Novel Routes to Tetrahydroquinolines : The study by Vieira and Alper (2007) describes an innovative approach to synthesizing 1,2,3,4-tetrahydroquinolines, highlighting the versatility of compounds related to 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride in chemical syntheses (Vieira & Alper, 2007).
Efficient Synthesis Techniques : The synthesis of enantiopure 4-amino-3-hydroxymethyl-1,2,3,4-tetrahydroquinolines using intramolecular cycloaddition represents an efficient technique, potentially applicable to compounds like 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (Broggini et al., 2007).
Biological Applications
Antitumor Activity : Research has shown the potential of tetrahydroisoquinoline derivatives as anticancer agents. This indicates the potential therapeutic value of related compounds in oncology (Redda et al., 2010).
Neuroprotective Properties : Studies have identified compounds structurally related to 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride as having neuroprotective properties, suggesting possible applications in neurological disorders (Ohtani et al., 2002).
Antiviral Activities : The synthesis and in vitro testing of derivatives for antiviral activities against various viruses, such as influenza, show that these compounds can be pivotal in the development of new antiviral drugs (Ivashchenko et al., 2014).
作用機序
Target of Action
Similar compounds such as 3-aminomethyl 4-halogen benzoxaboroles have been reported to inhibit mycobacterium tuberculosis (mtb) leucyl-trna synthetase (leurs) . LeuRS is an essential enzyme involved in protein synthesis.
Mode of Action
Similar compounds such as 3-aminomethyl 4-halogen benzoxaboroles have been reported to inhibit mtb leurs . These inhibitors work by binding to the active site of the enzyme, preventing it from catalyzing the attachment of leucine to its tRNA, thereby inhibiting protein synthesis.
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect protein synthesis pathways due to its potential inhibitory effect on leurs .
Result of Action
Based on the potential mode of action, it can be inferred that the compound may inhibit protein synthesis, leading to a disruption in cellular functions and potentially leading to cell death .
Safety and Hazards
将来の方向性
While specific future directions for “3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride” are not available, research on related compounds is ongoing. For example, 3-(aminomethyl)piperidinium is being used in the synthesis of 2D perovskite crystals , and 3-(aminomethyl)pyridine is being used in the development of efficient and stable inverted perovskite solar cells .
特性
IUPAC Name |
3-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h1-4,8H,5-6,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRQWEIHZNXMME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | |
CAS RN |
1354962-10-9 |
Source


|
| Record name | 3-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

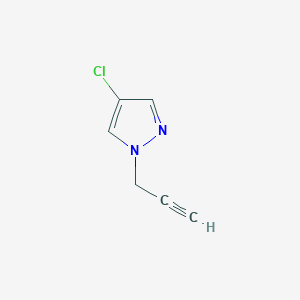

![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)

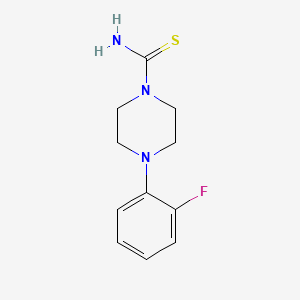
![7-Bromopyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1373764.png)
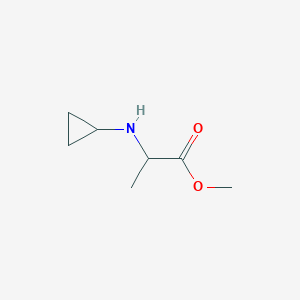
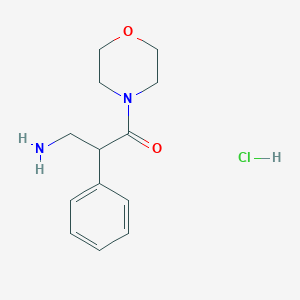
![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)
amine](/img/structure/B1373773.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)
